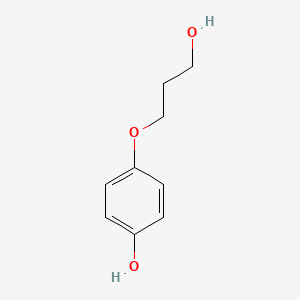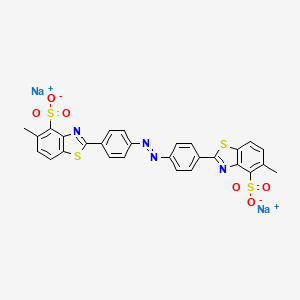
C.I. Direct Yellow 28
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It appears as a yellow powder and serves as a gas absorber during the combustion of coke and coal gas.
- Key properties of Direct Yellow 28 include:
Vibrant yellow color: It exhibits excellent dyeing properties.
High temperature stability: It maintains color stability even under elevated temperatures.
Durability: It is resistant to light and oxygen degradation.
C.I. Direct Yellow 28:
Preparation Methods
Synthetic Routes: Direct Yellow 28 is typically synthesized through diazotization reactions.
Industrial Production: The industrial production of Direct Yellow 28 follows similar principles, with optimized conditions for large-scale synthesis.
Chemical Reactions Analysis
Reactions: Direct Yellow 28 undergoes various reactions, including
Common Reagents and Conditions:
Major Products: The resulting products depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: Used as a dye in textiles, leather, and paper industries to achieve yellow coloring.
Plastics: Direct Yellow 28 is employed for coloring and tinting plastic products.
Pigments and Inks: It contributes to pigment formulations and ink production.
Mechanism of Action
Targets: While specific molecular targets remain undisclosed, its color properties arise from its chromophore structure.
Pathways: The dye interacts with substrates through non-covalent interactions, leading to color absorption and reflection.
Comparison with Similar Compounds
Uniqueness: Direct Yellow 28 stands out due to its high temperature stability and vibrant yellow hue.
Similar Compounds: Other azo dyes, such as Direct Yellow 4 and Direct Yellow 12, share similarities but lack the same combination of properties.
Remember that Direct Yellow 28 is a chemical dye with some toxicity, so precautions should be taken during handling and storage
Properties
CAS No. |
8005-72-9 |
|---|---|
Molecular Formula |
C28H18N4Na2O6S4 |
Molecular Weight |
680.7 g/mol |
IUPAC Name |
disodium;5-methyl-2-[4-[[4-(5-methyl-4-sulfonato-1,3-benzothiazol-2-yl)phenyl]diazenyl]phenyl]-1,3-benzothiazole-4-sulfonate |
InChI |
InChI=1S/C28H20N4O6S4.2Na/c1-15-3-13-21-23(25(15)41(33,34)35)29-27(39-21)17-5-9-19(10-6-17)31-32-20-11-7-18(8-12-20)28-30-24-22(40-28)14-4-16(2)26(24)42(36,37)38;;/h3-14H,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |
InChI Key |
XWFBKOILOSVUIW-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)C5=NC6=C(S5)C=CC(=C6S(=O)(=O)[O-])C)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B12091005.png)
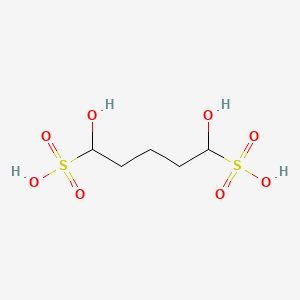
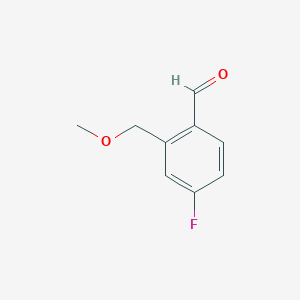





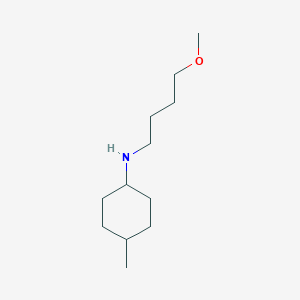
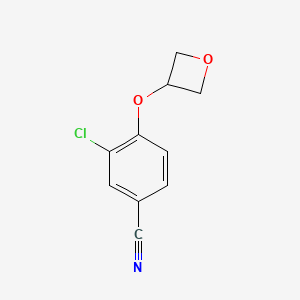
![Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]-](/img/structure/B12091066.png)

